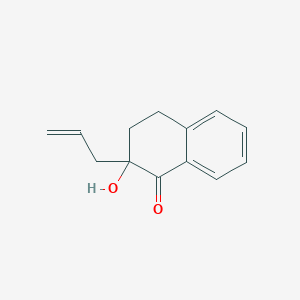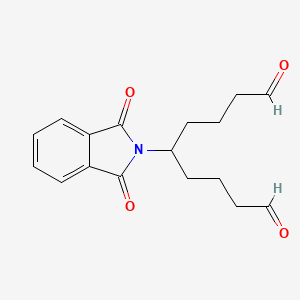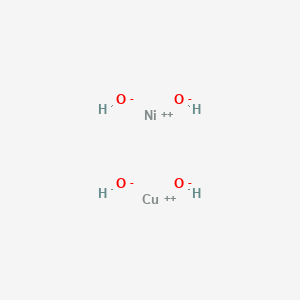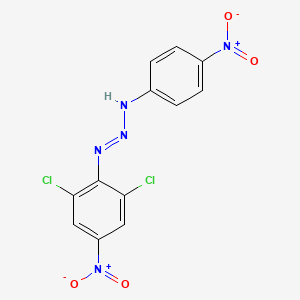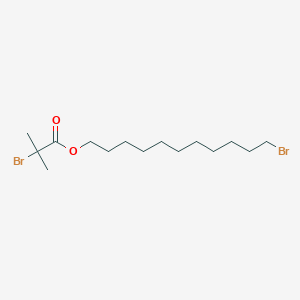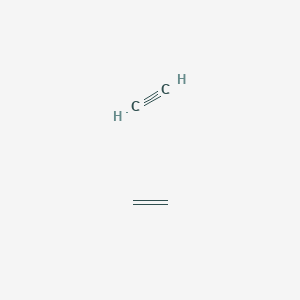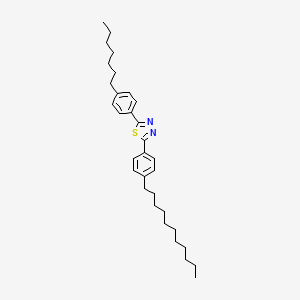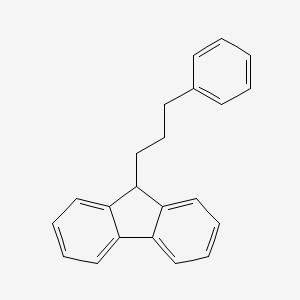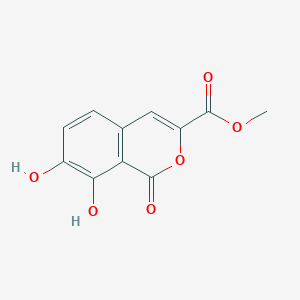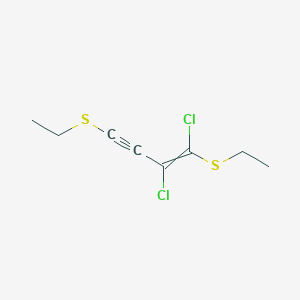
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, two ethylsulfanyl groups, and a but-1-en-3-yne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne typically involves the reaction of 1,2-dichloroethane with sodium ethylsulfanylacetylide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-1,4-bis(methylsulfanyl)but-1-en-3-yne
- 1,2-Dichloro-1,4-bis(propylsulfanyl)but-1-en-3-yne
Uniqueness
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is unique due to its specific combination of ethylsulfanyl groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
478397-91-0 |
|---|---|
Fórmula molecular |
C8H10Cl2S2 |
Peso molecular |
241.2 g/mol |
Nombre IUPAC |
1,2-dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne |
InChI |
InChI=1S/C8H10Cl2S2/c1-3-11-6-5-7(9)8(10)12-4-2/h3-4H2,1-2H3 |
Clave InChI |
GUDCDTULSHDNRI-UHFFFAOYSA-N |
SMILES canónico |
CCSC#CC(=C(SCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
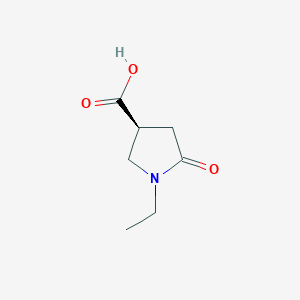
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
